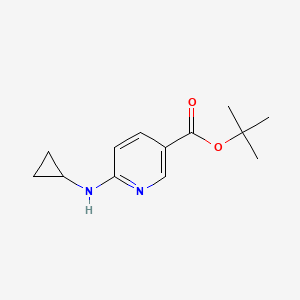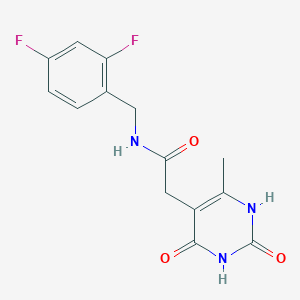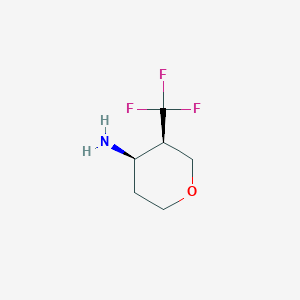![molecular formula C11H15N3O4S B2416693 N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide CAS No. 1795294-34-6](/img/structure/B2416693.png)
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide, also known as ACBC-NBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide is based on its ability to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases. The compound binds to the active site of these enzymes and prevents them from carrying out their normal functions. This inhibition leads to the suppression of cancer cell growth and the prevention of disease progression.
Biochemical and Physiological Effects:
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the prevention of disease progression, and the detection of biological molecules. The compound has also been found to exhibit low toxicity levels, making it a potentially safe option for use in various scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide is its high yield and purity, which makes it a suitable option for use in various lab experiments. The compound has also been found to exhibit low toxicity levels, making it a potentially safe option for use in various scientific research applications. However, one of the limitations of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide is its relatively high cost, which may limit its use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide, including its potential applications in the development of new cancer therapies and the detection of biological molecules. Further research is also needed to explore the full range of its biochemical and physiological effects, as well as its potential limitations and drawbacks. Additionally, the synthesis method of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide can be further optimized to improve the yield and purity of the compound.
Métodos De Síntesis
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide can be synthesized using a specific method that involves the reaction of 4-nitrobenzenesulfonyl chloride with N-(1-aminocyclobutyl)methylamine. The reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography. The yield of N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide obtained through this method is relatively high, and the purity of the compound is also satisfactory.
Aplicaciones Científicas De Investigación
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent inhibitory activity against certain enzymes that are involved in the progression of cancer and other diseases. N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide has also been studied for its potential use as a fluorescent probe for the detection of biological molecules.
Propiedades
IUPAC Name |
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c12-11(6-1-7-11)8-13-19(17,18)10-4-2-9(3-5-10)14(15)16/h2-5,13H,1,6-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQQVNFNSPXFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-aminocyclobutyl)methyl]-4-nitrobenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2416611.png)


![(4S)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/no-structure.png)





![N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2416623.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)
